molecular formula C17H19N3OS B2895355 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888444-76-6

2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2895355
CAS No.: 888444-76-6
M. Wt: 313.42
InChI Key: GTZNDIIZHDMWPJ-UHFFFAOYSA-N
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Description

The compound 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by:

  • A butylsulfanyl group at position 2.
  • A prop-2-en-1-yl (allyl) group at position 3.
  • A fused pyrimido[5,4-b]indole core with a ketone at position 4.

Properties

IUPAC Name

2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-3-5-11-22-17-19-14-12-8-6-7-9-13(12)18-15(14)16(21)20(17)10-4-2/h4,6-9,18H,2-3,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZNDIIZHDMWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route may include the following steps:

    Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimido Group: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different substituents on the indole or pyrimido rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations in Pyrimido[5,4-b]indol-4-one Derivatives

The pyrimido[5,4-b]indol-4-one scaffold is highly modular, with substitutions at positions 2 and 3 significantly influencing properties. Key analogs include:

Table 1: Substituent Variations and Molecular Properties
Compound Name (CAS No.) 2-Substituent 3-Substituent Molecular Weight logP* Key Features References
Target Compound Butylsulfanyl Prop-2-en-1-yl ~380 (estimated) ~4.5† Allyl group may enhance reactivity
3-Phenyl-2-propylsulfanyl (536703-99-8) Propylsulfanyl Phenyl 351.4 4.8† Simpler alkyl chain at position 2
2-[(2-Oxo-2-(azepan-1-yl)ethyl)sulfanyl]-3-phenyl (537668-62-5) Azepane-linked oxoethylsulfanyl Phenyl 452.5 3.2† Polar substituent enhances solubility
G864-0191 (Screening compound) Tetrahydroquinolinyl-oxoethylsulfanyl Prop-2-en-1-yl 452.5 3.8† Shared allyl group; used in high-throughput screening
3-(3-Methoxyphenyl)-2-isopropylsulfanyl (536706-83-9) Isopropylsulfanyl 3-Methoxyphenyl 393.5 4.1† Electron-rich aryl group at position 3
3-(4-Ethoxyphenyl)-2-pyrrolidinyl-oxoethylsulfanyl (536708-12-0) Pyrrolidinyl-oxoethylsulfanyl 4-Ethoxyphenyl 456.5 3.5† Ethoxy group improves membrane permeability

*logP values estimated using fragment-based methods.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (Estimated) 3-Phenyl-2-propylsulfanyl G864-0191 3-(3-Methoxyphenyl)-2-isopropylsulfanyl
Molecular Weight ~380 351.4 452.5 393.5
logP ~4.5 4.8 3.8 4.1
Hydrogen Bond Acceptors 4 3 6 4
Polar Surface Area (Ų) ~60 58.2 92.3 65.4

Biological Activity

The compound 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is an indole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is C21H21N3OSC_{21}H_{21}N_3OS with a molecular weight of approximately 363.4759 g/mol. The structure includes a pyrimido[5,4-b]indole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H21N3OS
Molecular Weight363.4759 g/mol
IUPAC Name2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS NumberNot available

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in vitro, potentially making it a candidate for further development as an antiviral agent.

Research Findings on Antiviral Effects

In a controlled experiment against the influenza virus, the compound exhibited a dose-dependent reduction in viral titers. The mechanism appears to involve interference with viral entry or replication within host cells.

Anti-inflammatory Effects

Indole derivatives are often associated with anti-inflammatory activities. The compound has shown promise in reducing inflammatory markers in various models of inflammation.

Experimental Evidence

In animal models of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential role for this compound in managing inflammatory diseases.

The biological activity of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is believed to be mediated through its interaction with specific molecular targets.

Proposed Mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Viral Replication Inhibition : Disruption of viral life cycles by targeting viral proteins or host cell pathways.
  • Cytokine Modulation : Alteration of cytokine production to reduce inflammation.

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